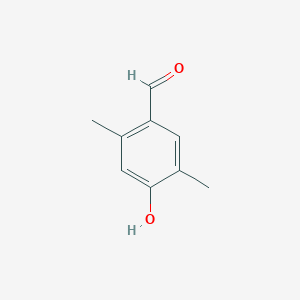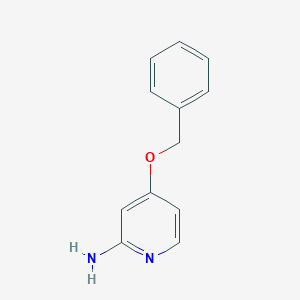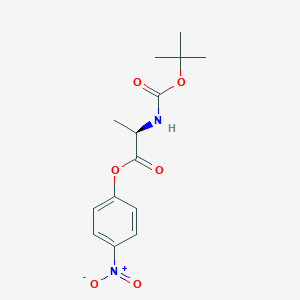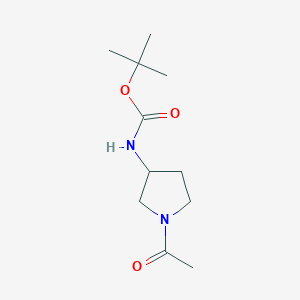
1-Acetyl-3-(BOC-Amino)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Acetyl-3-(BOC-Amino)pyrrolidine” is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 . It is also known as “tert-butyl N-(1-acetylpyrrolidin-3-yl)carbamate” or "tert-butyl 1-acetyl-3-pyrrolidinylcarbamate" .
Molecular Structure Analysis
The molecule contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 tertiary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 Pyrrolidine .
Physical And Chemical Properties Analysis
“1-Acetyl-3-(BOC-Amino)pyrrolidine” has a molecular weight of 228.29 and a molecular formula of C11H20N2O3 . The compound is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Aplicaciones Científicas De Investigación
- Field : Organic Chemistry
- Application : 1-Acetyl-3-(BOC-Amino)pyrrolidine is used as a starting material in the synthesis of chiral compounds .
- Results : The outcomes would also depend on the specific chiral compound being synthesized. In general, the use of 1-Acetyl-3-(BOC-Amino)pyrrolidine allows for the efficient synthesis of these compounds .
- Field : Medicinal Chemistry
- Application : The pyrrolidine ring, which is part of the 1-Acetyl-3-(BOC-Amino)pyrrolidine molecule, is widely used in drug discovery. It’s a versatile scaffold for creating biologically active compounds .
- Method : The methods of application involve using the pyrrolidine ring as a building block in the synthesis of various drugs. This can involve various chemical reactions, again depending on the specific drug being synthesized .
- Results : The use of the pyrrolidine ring has led to the discovery of numerous new drugs. The specific results, including any quantitative data or statistical analyses, would depend on the specific drug being synthesized .
Synthesis of Chiral Compounds
Drug Discovery
- Field : Organic Chemistry
- Application : 1-Acetyl-3-(BOC-Amino)pyrrolidine can be used as a heterocyclic building block in organic synthesis .
- Results : The outcomes would also depend on the specific compound being synthesized. In general, the use of 1-Acetyl-3-(BOC-Amino)pyrrolidine allows for the efficient synthesis of these compounds .
- Field : Medicinal Chemistry
- Application : The pyrrolidine ring, which is part of the 1-Acetyl-3-(BOC-Amino)pyrrolidine molecule, is widely used in the synthesis of pyrrolidine derivatives .
- Method : The methods of application involve using the pyrrolidine ring as a building block in the synthesis of various drugs. This can involve various chemical reactions, again depending on the specific drug being synthesized .
- Results : The use of the pyrrolidine ring has led to the discovery of numerous new drugs. The specific results, including any quantitative data or statistical analyses, would depend on the specific drug being synthesized .
Heterocyclic Building Blocks
Synthesis of Pyrrolidine Derivatives
- Field : Pharmaceutical Chemistry
- Application : 1-Acetyl-3-(BOC-Amino)pyrrolidine can be used as an intermediate in the synthesis of various pharmaceuticals .
- Results : The outcomes would also depend on the specific pharmaceutical being synthesized. In general, the use of 1-Acetyl-3-(BOC-Amino)pyrrolidine allows for the efficient synthesis of these pharmaceuticals .
- Field : Material Science
- Application : 1-Acetyl-3-(BOC-Amino)pyrrolidine can be used as an intermediate in the synthesis of various materials .
- Results : The outcomes would also depend on the specific material being synthesized. In general, the use of 1-Acetyl-3-(BOC-Amino)pyrrolidine allows for the efficient synthesis of these materials .
Pharmaceutical Intermediates
Material Intermediates
Direcciones Futuras
Pyrrolidine derivatives, including “1-Acetyl-3-(BOC-Amino)pyrrolidine”, have potential for further exploration in drug discovery due to their versatile scaffold and wide range of biological activities . They can be employed in traditional and modern medicine, or can be used as leads for drug discovery and development .
Propiedades
IUPAC Name |
tert-butyl N-(1-acetylpyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(14)13-6-5-9(7-13)12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOCMEGQRKOYAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-(BOC-Amino)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine](/img/structure/B113074.png)
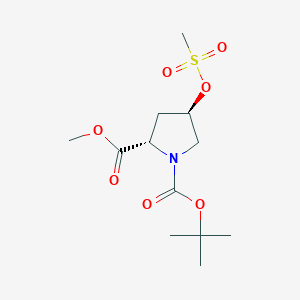
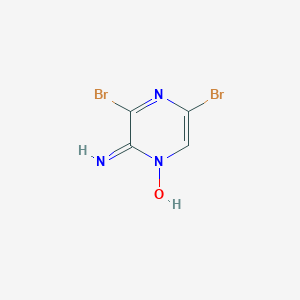
![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B113079.png)
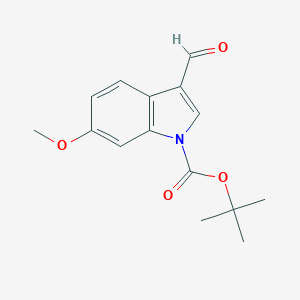
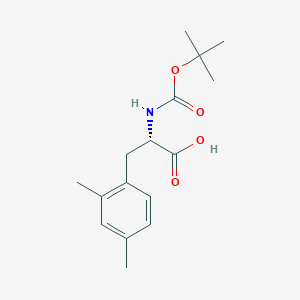
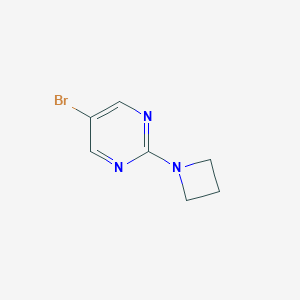

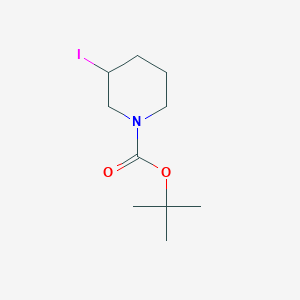

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B113097.png)
